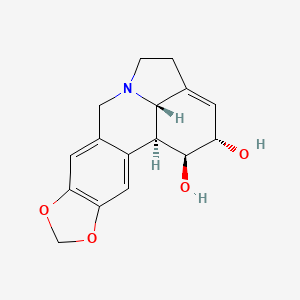

Lycorine

Description

This compound has been reported in Crinum moorei, Clivia nobilis, and other organisms with data available.

This compound is a toxic crystalline alkaloid found in various Amaryllidaceae species, such as the cultivated bush lily (Clivia miniata), surprise lilies (Lycoris), and daffodils (Narcissus). It may be highly poisonous, or even lethal, when ingested in certain quantities. Symptoms of this compound toxicity are vomiting, diarrhea, and convulsions. This compound, definition at mercksource.com Regardless, it is sometimes used medicinally, a reason why some groups may harvest the very popular Clivia miniata.

from bulbs of LYCORIS & other plants; RN given refers to (1 alpha,2 beta)-isomer; structure in Merck Index, 9th ed, #5444

Structure

3D Structure

Properties

IUPAC Name |

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVJWXAYKUHDOO-DANNLKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197208 | |

| Record name | Lycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-28-8 | |

| Record name | Lycorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lycorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=683873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lycorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lycorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Q105R5BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lycorine: A Technical Guide to Natural Sources, Extraction, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycorine, a prominent member of the Amaryllidaceae alkaloid family, has garnered significant scientific attention for its diverse and potent pharmacological activities, including notable anticancer, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an in-depth look at the key signaling pathways it modulates. Quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Amaryllidaceae family, a group of herbaceous, perennial, and bulbous flowering plants. The alkaloid is distributed throughout various parts of the plant, with the highest concentrations typically found in the bulbs.

Table 1: Principal Natural Sources of this compound and Reported Content

| Plant Family | Genus | Species | Plant Part(s) | This compound Content (% of Dry Weight or as specified) |

| Amaryllidaceae | Lycoris | L. radiata (Red Spider Lily) | Bulbs | Up to 0.97% |

| L. aurea | Bulbs | - | ||

| L. guangxiensis | Bulbs | - | ||

| L. longituba | Bulbs | - | ||

| Narcissus | N. pseudonarcissus (Daffodil) | Bulbs | Total alkaloids 1-2%, this compound present[1] | |

| N. tazetta | Bulbs | - | ||

| N. poeticus | Bulbs | - | ||

| Crinum | C. asiaticum | Bulbs, Leaves | - | |

| C. macowanii | Bulbs | - | ||

| Sternbergia | S. sicula | Aerial Parts, Bulbs | 0.10 - 0.53% | |

| S. lutea | Aerial Parts, Bulbs | 0.19 - 0.40% | ||

| Pancratium | P. maritimum | Aerial Parts, Bulbs | 0.05 - 0.14% | |

| Galanthus | G. elwesii (Snowdrop) | Aerial Parts, Bulbs | 0.006 - 0.162% | |

| Clivia | C. miniata (Bush Lily) | Entire Plant | - | |

| Leucojum | L. aestivum (Summer Snowflake) | Bulbs, Leaves | - | |

| Hymenocallis | H. littoralis | Bulbs, Flowers, Anther, Stem, Leaves, Roots | - | |

| Ammocharis | A. coranica | Bulbs | - | |

| Brunsvigia | B. radulosa | Bulbs | - | |

| Rhodolirium | R. speciosum | Bulbs | - |

Note: this compound content can vary significantly based on the plant's geographical location, developmental stage, and environmental conditions.

Extraction and Purification Methodologies

The extraction and purification of this compound from plant matrices involve several established protocols, ranging from classical acid-base extraction to more modern enzymatic and chromatographic techniques. The selection of a particular method depends on the starting material, desired purity, and available resources.

General Extraction Protocols

2.1.1. Acid-Base Extraction

This classical method leverages the basic nature of alkaloids.

-

Protocol:

-

Maceration: The dried and powdered plant material (e.g., bulbs) is macerated in an acidic aqueous solution (e.g., 1-2% sulfuric acid or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

-

Filtration: The mixture is filtered to remove solid plant debris.

-

Basification: The acidic extract is made alkaline (pH 9-10) by adding a base such as ammonium hydroxide or sodium carbonate. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Solvent Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).

-

Concentration: The organic solvent fractions are combined and concentrated under reduced pressure to yield a crude alkaloid extract.

-

2.1.2. Solvent Extraction

Direct extraction with organic solvents is also commonly employed.

-

Protocol:

-

Maceration/Soxhlet Extraction: The powdered plant material is extracted with a polar organic solvent such as methanol or ethanol over an extended period (e.g., 72 hours with occasional agitation for maceration) or more efficiently using a Soxhlet apparatus.

-

Filtration and Concentration: The solvent is filtered and then evaporated under reduced pressure to obtain a crude extract.

-

Further Purification: The crude extract typically requires further purification steps, such as acid-base partitioning or chromatography, to isolate this compound.

-

2.1.3. Enzymatic Hydrolysis-Assisted Extraction

This method utilizes enzymes to break down the plant cell walls, enhancing the release of intracellular alkaloids and thereby increasing extraction efficiency.

-

Protocol:

-

Pre-treatment: The powdered plant material is suspended in water, and the pH is adjusted to 4.0-5.5.

-

Enzymatic Hydrolysis: A mixture of cellulase (e.g., 0.2-0.4% of plant material weight) and pectinase (e.g., 0.1-0.2% of plant material weight) is added. The mixture is incubated at 50-55°C for 2-2.5 hours with gentle agitation.[2]

-

Post-hydrolysis Extraction: Following enzymatic treatment, the alkaloids are extracted using either acid-base or solvent extraction methods as described above. A patent for extracting this compound from Lycoris radiata reports an extraction rate of up to 0.97% using this combined approach.[2]

-

Purification Techniques

Crude extracts containing this compound require further purification to isolate the compound to a high degree of purity.

2.2.1. Column Chromatography

Column chromatography is a fundamental technique for the separation of alkaloids from crude extracts.

-

Stationary Phases:

-

Silica Gel: Most commonly used for the separation of alkaloids.

-

Alumina: Also used, but care must be taken as it can be more reactive.

-

Sephadex LH-20: A size-exclusion chromatography resin often used for final polishing steps.

-

-

Mobile Phases: A gradient of non-polar to polar solvents is typically used. Common solvent systems include:

-

Chloroform-Methanol gradients

-

Ethyl Acetate-Methanol gradients

-

Dichloromethane-Methanol gradients

-

-

Protocol Outline:

-

The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto a pre-packed column.

-

The column is eluted with a solvent system of increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent (e.g., chloroform:methanol 9:1) and visualized with Dragendorff's reagent.

-

Fractions containing pure this compound are combined and the solvent is evaporated.

-

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice.

-

Columns: Reversed-phase C18 columns are commonly used.

-

Mobile Phases: Isocratic or gradient systems of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. A reported mobile phase for the isocratic separation of this compound is trifluoroacetic acid-water-acetonitrile (0.01:90:10 v/v/v).

-

Detection: UV detection at approximately 290 nm is suitable for this compound.

Table 2: Summary of Chromatographic Conditions for this compound Purification

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

| TLC | Silica Gel 60 F254 | Chloroform:Methanol (9:1) | Dragendorff's Reagent, UV light (368 nm) |

| Column Chromatography | Silica Gel | Chloroform-Methanol (gradient) | TLC |

| Preparative HPLC | Reversed-phase C18 | TFA:Water:Acetonitrile (0.01:90:10) | UV at 290 nm |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by interacting with multiple intracellular signaling pathways. Its anticancer activity, in particular, has been linked to the modulation of pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in many cancers, promoting cell proliferation and survival. This compound has been shown to be a potent inhibitor of this pathway.

-

Mechanism of Action:

-

This compound upregulates the expression of SH2 domain-containing phosphatase 1 (SHP-1).

-

SHP-1 dephosphorylates and inactivates JAK2.

-

Inactivation of JAK2 prevents the phosphorylation and subsequent activation of STAT3.

-

The inhibition of STAT3 activation leads to the downregulation of its target genes, which are involved in cell survival (e.g., Bcl-2, Bcl-xL, Mcl-1) and metastasis (e.g., MMP-2, MMP-9).

-

This ultimately results in the induction of apoptosis and the suppression of tumor growth and metastasis.

-

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

-

Mechanism of Action:

-

This compound can induce the production of Reactive Oxygen Species (ROS).

-

Elevated ROS levels can lead to the inactivation of the PI3K/Akt pathway.

-

This compound has been shown to decrease the phosphorylation of both Akt and mTOR.

-

Inhibition of the PI3K/Akt/mTOR pathway suppresses cell proliferation and can lead to the induction of apoptosis.

-

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Mechanism of Action:

-

Intrinsic Pathway: this compound downregulates anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating pro-apoptotic proteins such as Bax. This leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.

-

p53 Activation: this compound can increase the activity of the tumor suppressor protein p53, which can in turn activate Bax and promote apoptosis.

-

Extrinsic Pathway: this compound can upregulate death receptor ligands of the TNF family, leading to the activation of caspase-8.

-

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the field of oncology. Its widespread availability from various Amaryllidaceae species, coupled with well-defined extraction and purification protocols, makes it an accessible compound for further research and development. The elucidation of its mechanisms of action, specifically its ability to modulate key signaling pathways like JAK/STAT3 and PI3K/Akt/mTOR and to induce apoptosis, provides a solid foundation for its rational development as a novel therapeutic agent. This guide offers a comprehensive technical overview to aid researchers and drug development professionals in harnessing the potential of this compound.

References

A Technical Guide to the Pharmacological Properties of Lycorine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Lycorine is a prominent member of the Amaryllidaceae alkaloids, a class of natural compounds isolated from plants like the daffodil (Narcissus), surprise lily (Lycoris), and bush lily (Clivia miniata).[1] This pyrrolophenanthridine alkaloid has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[2][3] Extensive research has demonstrated its potential as an anti-cancer, antiviral, anti-inflammatory, and neuroprotective agent.[4][5][6] This document provides a comprehensive technical overview of the pharmacological properties of this compound, its mechanisms of action, quantitative efficacy data, and detailed experimental protocols to guide further research and development.

Core Pharmacological Properties

This compound exhibits a multitude of biological effects, with its anti-neoplastic and antiviral activities being the most extensively studied. It is effective at low micromolar concentrations and often displays a favorable therapeutic ratio, showing significantly higher potency against cancer cells than normal cells.[2][7]

-

Anticancer Activity: this compound demonstrates potent growth-inhibitory effects across a wide array of cancer cell lines, including those resistant to conventional drugs.[2][8] Its anticancer effects are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis and metastasis.[8][9][10] In vivo studies using xenograft mouse models have confirmed its ability to inhibit tumor growth at non-toxic doses.[2][11]

-

Antiviral Activity: this compound possesses broad-spectrum antiviral activity against a range of viruses, including Zika virus (ZIKV), Influenza A virus (IAV), Enterovirus 71 (EV71), and coronaviruses.[12][13][14] Its mechanisms vary depending on the virus but often involve the inhibition of viral replication by targeting key processes like RNA synthesis or protein processing.[12][13]

-

Anti-inflammatory Effects: The alkaloid exerts significant anti-inflammatory properties primarily by inhibiting the NF-κB signaling pathway.[2][15] This pathway is a central regulator of inflammation, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory mediators.[2]

-

Neuroprotective Activity: Certain this compound-type alkaloids have emerged as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][16] This inhibitory action is a key therapeutic strategy in the management of Alzheimer's disease.[16] While this compound itself is a weak inhibitor, some of its derivatives show significantly higher activity.[17][18]

-

Antiparasitic Properties: this compound has shown potent activity against several parasites, including Plasmodium falciparum (the causative agent of malaria) and Trichomonas vaginalis.[2] Its mechanism in parasites can involve the inhibition of essential enzymes like DNA topoisomerase-I.[2]

Mechanisms of Action: Signaling Pathways and Molecular Targets

This compound's diverse pharmacological effects stem from its ability to modulate multiple critical cellular signaling pathways.

2.1. Induction of Apoptosis in Cancer Cells

This compound is a potent inducer of apoptosis and can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] It disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of cell death.[19]

2.2. Inhibition of Pro-Survival Signaling

This compound can suppress key signaling pathways that cancer cells rely on for growth and survival, such as the PI3K/Akt/mTOR pathway.[2] By inhibiting this cascade, this compound halts protein synthesis, cell growth, and proliferation.[21]

2.3. Anti-inflammatory Mechanism

The anti-inflammatory action of this compound is mediated by the suppression of the NF-κB signaling pathway. This prevents the translocation of NF-κB into the nucleus, thereby blocking the expression of genes for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[15]

Quantitative Data

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key data points for its anticancer and neuroprotective activities.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) | Citation(s) |

| HL-60 | Myeloid Leukemia | ~0.6 | [19] |

| K562 | Leukemia | Not specified, but effective | [3] |

| Hey1B | Ovarian Cancer | Not specified, but effective | [2] |

| A549 | Non-small Cell Lung | ~8.5 (24h) | [21] |

| U373 | Glioblastoma | ~5.0 | [7] |

| B16F10 | Melanoma | Not specified, but effective | [7] |

| HSC-3 | Oral Squamous Carcinoma | Effective, dose-dependent | [20] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: In Vivo Efficacy and Dosage of this compound

| Animal Model | Cancer Type | Dosage | Outcome | Citation(s) |

| SCID Mice | HL-60 Xenograft | 5 or 10 mg/kg/day | Increased survival time, reduced tumor infiltration | [11] |

| Nude Mice | Ovarian Cancer Xenograft | 5 to 15 mg/kg/day | Tumor growth inhibition with no significant toxicity | [2] |

| Mice | B16F10 Melanoma Grafts | Not specified, non-toxic doses | Significant therapeutic benefit | [7] |

| Mice | General Tumor Xenografts | 5 to 15 mg/kg/day | No significant change in body weight, indicating low toxicity | [2] |

| Mice | ZIKV Infection Model | 5 and 10 mg/kg | Significantly reduced ZIKV-induced inflammatory response | [12] |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | IC₅₀ (μM) | Notes | Citation(s) |

| This compound | 213 | Weak inhibitory activity | [17][18] |

| 1-O-acetylthis compound | 0.96 | Significantly more potent than this compound and galanthamine | [18] |

| Assoanine | Lower than Galanthamine | A this compound-type alkaloid with potent AChE inhibition | [2] |

| Galanthamine | Not specified | Clinically used anti-AD drug for comparison | [16] |

Toxicology

Despite its therapeutic potential, this compound is a toxic alkaloid.[1] Ingestion of plant material containing this compound, such as daffodil bulbs, can cause nausea, vomiting, diarrhea, and convulsions.[1][22][23] In beagle dogs, nausea was observed at doses as low as 0.5 mg/kg, with the effective dose for emesis being 2.0 mg/kg.[1][24] However, studies with tumor-bearing mice have shown that therapeutic doses (e.g., 5 to 15 mg/kg/day) are generally well-tolerated without causing significant weight loss or other overt signs of toxicity.[2]

Detailed Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate the pharmacological properties of this compound.

Protocol 1: In Vivo Xenograft Mouse Model for Anticancer Efficacy

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.[11][25]

-

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional, to support tumor growth)

-

Immunocompromised mice (e.g., SCID or nude mice, 6-8 weeks old)

-

This compound (hydrochloride salt for better solubility)

-

Vehicle for dissolution (e.g., sterile saline)

-

Calipers, syringes, and needles

-

-

Procedure:

-

Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest, wash with PBS, and resuspend cells in a mixture of PBS and Matrigel (if used) at a concentration of 5-10 x 10⁶ cells per 100-200 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Randomize mice into control and treatment groups. Administer the vehicle (control) or this compound (e.g., 5 or 10 mg/kg/day) via intraperitoneal (i.p.) injection daily.

-

Data Collection: Measure tumor volume and mouse body weight every 2-3 days. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

-

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26]

-

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Protocol 3: Analysis of Apoptosis via Western Blotting

This protocol detects changes in the expression of key apoptosis-related proteins.[26]

-

Materials:

-

Cell culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody overnight, followed by incubation with a secondary antibody.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze band intensity to determine changes in protein expression.

-

Protocol 4: In Situ Detection of Apoptosis using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, directly in tissue sections.[25]

-

Materials:

-

Paraffin-embedded tumor tissue sections on slides

-

Xylene and graded ethanol series

-

Proteinase K

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

-

-

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections with xylene and rehydrate through a graded ethanol series.

-

Permeabilization: Treat sections with proteinase K to allow enzyme access to the DNA.

-

TUNEL Staining: Follow the manufacturer's instructions, which typically involve incubating the sections with TdT enzyme and fluorescently labeled dUTPs. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining: Stain with a nuclear counterstain like DAPI to visualize all cell nuclei.

-

Visualization and Quantification: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright fluorescence. Quantify the apoptotic index by calculating the percentage of TUNEL-positive cells.

-

Conclusion and Future Perspectives

This compound alkaloids represent a class of natural products with immense therapeutic potential. Their ability to target multiple critical pathways in cancer, viral infections, and inflammation makes them attractive lead compounds for drug development.[2][27] While toxicity remains a concern, the demonstrated efficacy in preclinical models at well-tolerated doses is promising.[2][4] Future research should focus on structure-activity relationship (SAR) studies to design derivatives with improved potency and reduced toxicity, further elucidation of novel molecular targets, and the development of advanced drug delivery systems to enhance bioavailability and target specificity.[10][27]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiple biological functions and pharmacological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Multiple biological functions and pharmacological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Treatment of this compound on SCID mice model with human APL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral activity of this compound against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antiviral and virucidal activities of this compound on duck tembusu virus in vitro by blocking viral internalization and entry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound ameliorates isoproterenol-induced cardiac dysfunction mainly via inhibiting inflammation, fibrosis, oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetylcholinesterase inhibition within the this compound series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of this compound derivatives as dual inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxic this compound alkaloids of the plant family Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound | C16H17NO4 | CID 72378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Lycoris radiata - Wikipedia [en.wikipedia.org]

- 24. Dose-dependent emetic effects of the Amaryllidaceous alkaloid this compound in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. This compound and its derivatives for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Lycorine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycorine, a natural alkaloid predominantly isolated from plants of the Amaryllidaceae family, has emerged as a promising candidate in oncology research.[1][2] It exhibits potent cytotoxic and cytostatic effects across a wide spectrum of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer activity, with a focus on its role in inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Data Presentation: In Vitro Cytotoxicity of this compound

This compound demonstrates significant growth-inhibitory effects on various human cancer cell lines, often at low micromolar concentrations. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized in the table below, highlighting its broad-spectrum anticancer potential.[1][3][4]

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Leukemia | HL-60 | 1.0 | Not Specified | [5] |

| Leukemia | K562 | 7.5 | Not Specified | [6] |

| Multiple Myeloma | U266 | 0.82 | 48 | [2] |

| Multiple Myeloma | RPMI-8226 | 0.70 | 48 | [2] |

| Multiple Myeloma | MM.1S | 4.50 | 24 | [2] |

| Breast Cancer | MCF-7 | 5.2 | Not Specified | [6] |

| Breast Cancer | MDA-MB-231 | Not Specified | Not Specified | [7] |

| Lung Cancer | A549 | 8.5 | 24 | [4] |

| Colon Carcinoma | HCT116 | 6.4 | Not Specified | [6] |

| Ovarian Carcinoma | SK-OV-3 | 3.0 | Not Specified | [6] |

| Prostate Cancer | PC-3 | Not Specified | Not Specified | [8] |

| Prostate Cancer | DU145 | Not Specified | Not Specified | [8] |

| Pancreatic Cancer | PANC-1 | Not Specified | Not Specified | [9] |

Core Mechanisms of Action

This compound's anticancer effects are multifaceted, involving the induction of apoptosis, arrest of the cell cycle, and modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][2]

Intrinsic Pathway: this compound modulates the expression of Bcl-2 family proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and an increased expression of pro-apoptotic proteins such as Bax.[5][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[10] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, subsequently leading to the activation of executioner caspases like caspase-3 and PARP cleavage, culminating in apoptotic cell death.[5][9]

Extrinsic Pathway: Evidence also suggests that this compound can upregulate death ligands, thereby promoting the extrinsic apoptosis cascade.[1] The activation of death receptors, such as Fas, leads to the recruitment of FADD and the subsequent activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 6. rsc.org [rsc.org]

- 7. This compound: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Lycorine Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Lycorine, a naturally occurring alkaloid predominantly found in plants of the Amaryllidaceae family, has emerged as a promising scaffold for the development of novel therapeutics. Its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects, have spurred extensive research into the synthesis and biological evaluation of its derivatives. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering valuable insights for the rational design of more potent and selective drug candidates.

Anticancer Activity: Unraveling the Core Pharmacophore

The anticancer properties of this compound and its analogues have been extensively studied, with numerous derivatives exhibiting potent cytotoxicity against a wide range of cancer cell lines. The core structure of this compound is essential for its activity, but modifications at specific positions can significantly enhance its potency and selectivity.

Key Structural Features for Anticancer Activity

The fundamental tetracyclic structure of this compound is crucial for its anticancer effects. Key structural features that govern its activity include:

-

The Hydroxyl Groups at C-1 and C-2: The presence of unaltered hydroxyl groups at the C-1 and C-2 positions is often considered essential for potent anti-tumor activity.[1] However, some modifications, such as acetylation, can be tolerated and in some cases, may enhance activity.

-

The Pyrrolidine Ring (Ring D): The integrity of the D ring is important for maintaining the overall conformation of the molecule, which is necessary for its interaction with biological targets.

-

The Methylenedioxy Bridge: This moiety in ring A contributes to the overall rigidity and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship of Anticancer this compound Derivatives

Systematic modifications of the this compound scaffold have provided valuable insights into its SAR. Table 1 summarizes the in vitro anticancer activities of selected this compound derivatives against various human cancer cell lines.

| Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | - | A549 (Non-small cell lung) | 1.5 | [2] |

| U373 (Glioblastoma) | 5.0 | [2] | ||

| SK-OV-3 (Ovarian) | 3.0 | [3] | ||

| K562 (Leukemia) | 7.5 | [3] | ||

| MCF-7 (Breast) | 5.2 | [3] | ||

| Derivative 9d | C-2 Aliphatic Amine | NCI-H460 (Large cell lung) | 6.5 | [3] |

| K562 (Leukemia) | 6.1 | [3] | ||

| Derivative 9b | C-2 Bulky Aliphatic Amine | HCT116 (Colon) | 6.4 | [3] |

| MCF-7 (Breast) | 5.2 | [3] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Signaling Pathways in Anticancer Action

This compound and its derivatives exert their anticancer effects through the modulation of multiple signaling pathways. Understanding these mechanisms is crucial for identifying potential biomarkers and combination therapy strategies.

One of the key mechanisms involves the induction of apoptosis (programmed cell death). This compound has been shown to downregulate anti-apoptotic proteins of the Bcl-2 family and upregulate pro-apoptotic proteins like BAX.[1]

Another important pathway is the inhibition of cell migration and invasion. This compound can block matrix degradation by targeting the Src/FAK signaling pathway.[1] Furthermore, it has been found to modulate the STAT3/Twist signaling cascade, which is involved in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]

The AMPK/mTOR/S6K signaling pathway is also a target of this compound. By activating AMPK and inhibiting the mTOR-S6K pathway, this compound can induce apoptosis in cancer cells.[4]

Antiviral Activity: A Broad Spectrum of Inhibition

This compound and its derivatives have demonstrated significant antiviral activity against a range of RNA and DNA viruses. The mechanism of action often involves the inhibition of viral replication machinery.

Structure-Activity Relationship of Antiviral this compound Derivatives

Modifications at the C-1 and C-2 positions of the this compound scaffold have been shown to be critical for antiviral activity. Table 2 summarizes the in vitro antiviral activities of selected this compound derivatives.

| Derivative | Modification | Virus | EC50 (µM) | Reference |

| This compound | - | Enterovirus 71 (EV71) | 0.018 | [5] |

| Coxsackievirus A16 (CVA16) | 0.035 | [5] | ||

| Derivative 7e | C-1 Phenoxyacyl | Enterovirus 71 (EV71) | 0.004 | [5] |

| Coxsackievirus A16 (CVA16) | 0.009 | [5] |

Note: EC50 values represent the concentration of the compound required to achieve 50% of the maximum antiviral effect.

Mechanism of Antiviral Action

A primary antiviral mechanism of this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. By targeting RdRp, this compound effectively halts the synthesis of new viral genomes.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

This compound and its derivatives also possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Structure-Activity Relationship of Anti-inflammatory this compound Derivatives

The anti-inflammatory activity of this compound derivatives is also influenced by their chemical structure. While extensive quantitative SAR data for anti-inflammatory effects is still emerging, initial studies indicate the importance of the core this compound scaffold.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the activation of the NF-κB transcription factor. Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the inflammatory cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound derivatives and a vehicle control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in virus-induced plaque formation in the presence of an antiviral compound.

Workflow:

Protocol:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of the this compound derivatives and mix with a known titer of the virus.

-

Infection: Infect the cell monolayers with the virus-compound mixtures and incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

Enzyme-linked immunosorbent assay (ELISA) is a widely used immunological assay for quantifying proteins, such as cytokines, in a sample.

Protocol:

-

Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and pre-treat with various concentrations of this compound derivatives for 1-2 hours. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Sample Collection: After a 24-hour incubation, collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

-

Block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of the cytokine in the samples. Calculate the percentage of inhibition of cytokine production by the this compound derivatives compared to the LPS-only control.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives has been extensively investigated, revealing key structural features that govern their anticancer, antiviral, and anti-inflammatory activities. Modifications at the C-1 and C-2 hydroxyl groups and the introduction of various substituents have led to the identification of derivatives with enhanced potency and reduced toxicity. The elucidation of the underlying signaling pathways provides a rational basis for the design of next-generation this compound-based therapeutics.

Future research should focus on:

-

Expanding the chemical diversity of this compound derivatives through innovative synthetic strategies.

-

Conducting in-depth mechanistic studies to identify novel molecular targets.

-

Performing comprehensive preclinical evaluations , including in vivo efficacy and safety studies, to advance the most promising candidates toward clinical development.

The continued exploration of this compound and its derivatives holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

- 1. Anti-dengue-virus activity and structure-activity relationship studies of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of this compound against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a non-nucleoside RNA dependent RNA polymerase inhibitor, as potential treatment for emerging coronavirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Lycorine: A Technical Guide to its Discovery, Historical Research, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycorine, a pyrrolophenanthridine alkaloid predominantly found in plants of the Amaryllidaceae family, has a rich history of investigation spanning over a century. Initially isolated in the late 19th century, its complex chemical structure was not fully elucidated until the mid-20th century. Subsequent research has unveiled a remarkable spectrum of biological activities, with profound implications for therapeutic development. This technical guide provides a comprehensive overview of the discovery and historical timeline of this compound research, detailing its multifaceted pharmacological effects, mechanisms of action, and the experimental methodologies that have been pivotal in its study. Particular emphasis is placed on its anticancer properties, with a thorough examination of the signaling pathways it modulates. This document aims to serve as an in-depth resource for researchers and professionals in the field of drug discovery and development.

Discovery and Historical Timeline

The journey of this compound from a natural curiosity to a promising therapeutic lead has been marked by several key milestones:

-

1877: this compound is first isolated from Narcissus pseudonarcissus by Gerrard, who initially named it "narcissia".[1]

-

1956: The complex chemical structure of this compound is successfully determined by Nagakawa et al., a significant breakthrough that paved the way for structure-activity relationship studies.[2][3]

-

1976: The first report of this compound's anti-tumor activity is published by Jimenez and colleagues, sparking decades of research into its potential as a cancer therapeutic.[1][4]

-

Late 20th and Early 21st Century: A surge in research reveals the diverse pharmacological properties of this compound, including antiviral, anti-inflammatory, antiparasitic, and acetylcholinesterase inhibitory activities.[1][4][5][6] In-depth studies begin to elucidate the molecular mechanisms underlying its potent anticancer effects, identifying its influence on apoptosis, cell cycle, and other critical cellular processes.

Quantitative Data: Bioactivity of this compound

This compound exhibits a broad range of biological activities, often at low micromolar concentrations. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |

| Leukemia | HL-60 | 24 | ~1 | [1] |

| Leukemia | U937 | 48 | <5 | [1] |

| Leukemia | 6T-CEM | 48 | <2 | [1] |

| Leukemia | K562 | 48 | <2 | [1] |

| Multiple Myeloma | U266 | 48 | 0.82 | [1] |

| Multiple Myeloma | KM3 | 48 | 1.25 | [1] |

| Multiple Myeloma | RPMI-8226 | 48 | 0.70 | [1] |

| Prostate Cancer | PC-3M | 24 | 2-5 | [1] |

| Human Breast Cancer | T47D | 48 | >2 | [1] |

| Human Breast Cancer | MDAMB231 | 48 | ~5 | [1] |

| Human Breast Cancer | MCF-7 | 72 | 3.9 | [1] |

| Human Bladder Cancer | T24 | 48 | 7.5 | [1] |

| Ovarian Cancer | Hey1B | 24 | 1.2 | [1] |

| Ovarian Cancer | SK-OV-3 | 72 | 3.3 | [1] |

| Non-small Cell Lung Cancer | A549 | 72 | 6.5 | [1] |

| Large Cell Lung Cancer | NCI-H460 | 72 | 3.3 | [1] |

| Colon Carcinoma | HCT116 | 72 | 3.0 | [1] |

| Hepatocellular Carcinoma | HepG2 | 48 | 34.1 | [1] |

| Hepatocellular Carcinoma | SMMC-7721 | 48 | 36.60 | [1] |

| Hepatocellular Carcinoma | HuH-7 | 48 | 38.34 | [1] |

Table 2: Other Biological Activities of this compound

| Activity | Target/Organism | IC50 | Reference |

| Antiviral | SARS-CoV-2 | 0.878 µM | [7] |

| Acetylcholinesterase Inhibition | Human AChE | 151.1 µg/mL (for 1-O-acetyl-5,6-dehydrothis compound) | [8] |

| Acetylcholinesterase Inhibition | Human AChE | 203.5 µg/mL (for 1-O-acetyl-lycorine) | [8] |

| Acetylcholinesterase Inhibition | Human AChE | 470.0 µg/mL (for 1,2-O-diacetyl-5,6-dehydrothis compound) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Extraction and Isolation of this compound from Plant Material

Source: Adapted from methods described for Amaryllidaceae alkaloids.

Objective: To extract and purify this compound from plant bulbs (e.g., Lycoris radiata).

Materials:

-

Dried and powdered plant bulbs

-

Methanol

-

Sulfuric acid (2%)

-

Ammonia solution

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered plant material in methanol for 72 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning: Dissolve the crude extract in 2% sulfuric acid. Wash the acidic solution with chloroform to remove neutral and weakly basic compounds. Basify the aqueous layer with ammonia solution to a pH of 9-10.

-

Solvent Extraction: Extract the alkaline solution with chloroform repeatedly. Combine the chloroform fractions and evaporate the solvent to yield the crude alkaloid fraction.

-

Chromatographic Purification: Subject the crude alkaloid fraction to column chromatography on silica gel. Elute with a gradient of chloroform-methanol. Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Crystallization: Combine the fractions containing pure this compound and recrystallize from a suitable solvent system (e.g., ethanol) to obtain pure crystalline this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify this compound-induced apoptosis.

Materials:

-

Cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cells

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Signaling Pathways Modulated by this compound

This compound exerts its potent anticancer effects through the modulation of multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Induction of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: this compound-induced apoptosis signaling pathways.

Cell Cycle Arrest

This compound can arrest the cell cycle at the G0/G1 or G2/M phase, primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.

Caption: this compound-induced cell cycle arrest via p21.

Inhibition of Metastasis via STAT3 and MEK/ERK Signaling

This compound has been shown to inhibit cancer cell invasion and metastasis by targeting key signaling pathways like STAT3 and MEK/ERK.

Caption: Inhibition of metastasis by this compound.

Clinical Development

Despite the extensive preclinical research demonstrating the potent and multifaceted anticancer activities of this compound, its clinical development has been limited. To date, there is a lack of publicly available information on completed or ongoing large-scale clinical trials of this compound for cancer treatment in humans. The progression of this compound to clinical trials may be hindered by factors such as its pharmacokinetic properties, potential for toxicity at higher doses, and the need for optimized drug delivery systems. Further research into this compound derivatives with improved pharmacological profiles and the development of novel formulations are crucial steps toward realizing its therapeutic potential in a clinical setting.

Conclusion

This compound stands as a testament to the vast therapeutic potential held within natural products. From its initial discovery to the ongoing elucidation of its complex mechanisms of action, the journey of this compound research has provided invaluable insights into cancer biology and drug discovery. Its ability to target multiple critical signaling pathways underscores its promise as a versatile anticancer agent. While the path to clinical application remains to be fully navigated, the comprehensive body of preclinical evidence strongly supports the continued investigation and development of this compound and its derivatives as next-generation cancer therapeutics. This guide serves as a foundational resource to aid researchers in this important endeavor.

References

- 1. This compound hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Uncover the anticancer potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uncover the anticancer potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Induces autophagy-associated apoptosis by targeting MEK2 and enhances vemurafenib activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Lycorine's Dual Impact on Cellular Machinery: A Technical Guide to its Effects on Protein Synthesis and Cell Cycle Regulation

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Lycorine, a natural alkaloid derived from the Amaryllidaceae family, has garnered significant attention for its potent pharmacological activities, including anti-tumor, antiviral, and anti-inflammatory effects[1][2]. Its efficacy stems from its ability to interfere with fundamental cellular processes. This technical guide provides an in-depth examination of the core mechanisms through which this compound modulates two of these critical processes: protein synthesis and cell cycle progression. We will dissect the molecular interactions, summarize key quantitative data, provide detailed experimental protocols for studying these effects, and visualize the intricate signaling pathways involved.

This compound's Effect on Protein Synthesis

This compound is a potent inhibitor of eukaryotic protein synthesis[3][4]. This inhibition is a key aspect of its broad biological activities, from its antiviral to its anti-cancer effects[5].

Mechanism of Action: Targeting the Ribosome

This compound exerts its inhibitory effect by directly targeting the eukaryotic 80S ribosome. The primary mechanism involves interfering with the peptidyl transferase center (PTC) on the large 60S ribosomal subunit[4].

-

Inhibition of Peptide Bond Formation: Studies suggest that this compound and related alkaloids bind to the A-site (aminoacyl-tRNA site) within the PTC[4]. This binding sterically obstructs the proper accommodation of aminoacyl-tRNA, thereby preventing the formation of a peptide bond, a crucial step in the elongation phase of translation[4].

-

Inhibition of Translation Termination: Research on poliovirus-infected HeLa cells indicated that this compound may act at the level of translation termination[6]. In the presence of this compound, the synthesis of viral proteins translated from the 3' end of the viral RNA was virtually abolished, while proteins from the 5' end were still produced, suggesting that the ribosome detaches prematurely[6][7].

While some studies suggest a primary role in inhibiting the elongation step, others point towards an effect on termination[4][6]. It is possible that the precise mechanism may vary depending on the cellular context and the specific mRNA being translated. It is noted, however, that this compound does not always cause a complete shutdown of translation[6][8].

Caption: Mechanism of this compound-Induced Protein Synthesis Inhibition.

This compound's Effect on the Cell Cycle

This compound exerts significant cytostatic effects by inducing cell cycle arrest, a mechanism that is highly dependent on the cancer cell type[5]. This arrest prevents cancer cells from proliferating and can ultimately lead to apoptotic cell death[3].

Mechanism of Action: A Two-Pronged Arrest

This compound has been shown to induce cell cycle arrest at two distinct checkpoints: G0/G1 and G2/M.

-

G0/G1 Phase Arrest: In cell lines such as human multiple myeloma (KM3) and chronic myelocytic leukemia (K562), this compound causes an accumulation of cells in the G0/G1 phase[1][9]. This arrest is primarily mediated by:

-

Downregulation of G1-Phase Proteins: this compound treatment leads to a decrease in the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4)[1][9][10].

-

Inhibition of Rb Phosphorylation: The reduction in Cyclin D1/CDK4 activity results in decreased phosphorylation of the Retinoblastoma protein (pRb)[1][10]. Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

-

Upregulation of CDK Inhibitors: this compound significantly increases the expression of the tumor suppressor p53 and its downstream target, the CDK inhibitor p21[1][10]. p21 can directly inhibit Cyclin E-CDK2 complexes, further reinforcing the G1 block[5].

-

HDAC Inhibition: In K562 cells, this compound has been shown to inhibit histone deacetylase (HDAC) activity, which is associated with cell cycle arrest[1][10].

-

-

G2/M Phase Arrest: In other cancer cell lines, including acute promyelocytic leukemia (HL-60), prostate cancer (DU145, PC3), and ovarian cancer (HeyB1), this compound induces a G2/M phase arrest[5][11][12][13]. The molecular basis for this arrest also involves the upregulation of the CDK inhibitor p21[5][11]. p21 can inhibit the Cyclin B-CDK1 complex, which is the master regulator of entry into mitosis[5].

Quantitative Data on this compound-Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on cell viability and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

|---|---|---|---|---|

| HL-60 | Acute Promyelocytic Leukemia | ~1 µM | N/A | [12][13] |

| A549 | Non-small Cell Lung Carcinoma | 8.5 µM | 24 h | [14] |

| T24 | Bladder Cancer | ~1 µM | 72 h | [15] |

| 5637 | Bladder Cancer | ~1 µM | 72 h | [15] |

| HCT116 | Colorectal Cancer | 1.4 µmol/l | 72 h |[16] |

Table 2: Effect of this compound on Cell Cycle Phase Distribution

| Cell Line | This compound Conc. | Treatment Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |

|---|---|---|---|---|---|---|

| K562 | 0 µM (Control) | 24 h | 35.9% | 51.7% | N/A | [10] |

| K562 | 5 µM | 24 h | 41.9% (increase) | 53.6% (slight increase) | N/A | [10] |

| DU145 | 5 µM | 24 h | Decrease | Decrease | Increase | [11] |

| DU145 | 10 µM | 24 h | Decrease | Decrease | Significant Increase | [11] |

| PC3 | 5 µM | 24 h | Decrease | Decrease | Increase | [11] |

| PC3 | 10 µM | 24 h | Decrease | Decrease | Significant Increase | [11] |

| HCT116 | ≥4 µmol/l | 24 h | N/A | N/A | Significant Increase | [16] |

| LoVo | ≥4 µmol/l | 24 h | N/A | Significant Increase | Significant Increase |[17] |

Key Signaling Pathways Modulated by this compound

Caption: this compound's Mechanism of G0/G1 Cell Cycle Arrest.

Experimental Protocols

Protein Synthesis Assay ([³H]-Leucine Incorporation)

This protocol measures the rate of de novo protein synthesis by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins.

-

Cell Culture: Plate cells (e.g., HeLa) in a 24-well plate and grow to 70-80% confluency.

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration.

-

Starvation (Optional): Replace the medium with methionine/leucine-free medium for 30-60 minutes to deplete intracellular pools.

-

Radiolabeling: Add [³H]-Leucine (final concentration 1-5 µCi/mL) to each well and incubate for 1-4 hours.

-

Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Lyse the cells by adding 200 µL of RIPA buffer.

-

Protein Precipitation: Transfer the lysate to a microfuge tube. Add an equal volume of 20% trichloroacetic acid (TCA), vortex, and incubate on ice for 30 minutes to precipitate proteins.

-

Washing: Centrifuge at 14,000 rpm for 15 minutes at 4°C. Discard the supernatant. Wash the pellet twice with ice-cold 10% TCA and once with ice-cold acetone.

-

Solubilization: Air-dry the pellet and resuspend it in 100 µL of 0.1 M NaOH with 1% SDS.

-

Scintillation Counting: Transfer the solubilized protein to a scintillation vial with 4 mL of scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Normalization: Determine the total protein concentration of a parallel sample using a BCA or Bradford assay to normalize the counts per minute (CPM) to the amount of protein.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content[18][19].

Caption: Experimental Workflow for Cell Cycle Analysis via Flow Cytometry.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound for 24-72 hours. Include a vehicle-treated control group.

-

Harvest Cells: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Wash: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm laser, and its emission is collected in the red channel (~610 nm).

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This protocol is used to detect the expression levels of key cell cycle regulatory proteins (e.g., Cyclin D1, CDK4, p21, p-pRb) following this compound treatment[1][10][11].

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Cyclin D1, anti-p21, anti-β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control to compare protein expression levels across different treatments.

Conclusion and Future Directions

This compound is a multifaceted natural compound that disrupts cancer cell proliferation by targeting two fundamental cellular processes. It inhibits protein synthesis by interfering with ribosomal function and induces cell cycle arrest by modulating a network of cyclins, CDKs, and their inhibitors[1][4]. The specific cell cycle checkpoint affected by this compound appears to be cell-type dependent, highlighting the complexity of its interactions within different genetic backgrounds[5].

The interplay between these two mechanisms is a compelling area for future research. It is plausible that the inhibition of the synthesis of short-lived proteins, such as D-type cyclins, is a direct cause of the observed G1 arrest. Further investigation is required to fully elucidate the intricate connections between these pathways and to exploit them for therapeutic benefit. For drug development professionals, this compound's dual mechanism of action presents a promising framework for developing novel anti-cancer agents that can overcome resistance to therapies targeting single pathways.

References

- 1. This compound induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple biological functions and pharmacological effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity studies on the this compound pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a eukaryotic termination inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]